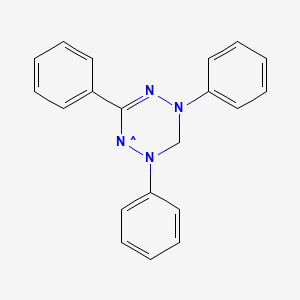

2,4,6-Triphenylverdazyl

Description

Properties

InChI |

InChI=1S/C20H17N4/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19/h1-15H,16H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOULGJZUVANFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(N=C([N]N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-65-6 | |

| Record name | Triphenylverdazyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenylverdazyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrazin-1(2H)-yl, 3,4-dihydro-2,4,6-triphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Triphenylverdazyl

Established Synthetic Routes to 2,4,6-Triphenylverdazyl

The synthesis of 2,4,6-triphenylverdazyl predominantly relies on the cyclization and subsequent oxidation of formazan (B1609692) precursors. These methods have been refined over time to improve yields and reaction conditions.

Synthesis from 1,3,5-Triphenylformazan (B1222628) Precursors

The foundational method for synthesizing 2,4,6-triphenylverdazyl involves the use of 1,3,5-triphenylformazan as a starting material. cdnsciencepub.comcdnsciencepub.com The general approach consists of the reaction of the formazan with an appropriate reagent to facilitate cyclization and subsequent oxidation to form the stable verdazyl radical. evitachem.com This process typically involves the formation of a tetrazinyl radical intermediate which then stabilizes to the verdazyl structure. The reaction of 1,3,5-triphenylformazan with formaldehyde (B43269) in the presence of an acid catalyst, followed by oxidation, is a common pathway.

Optimized Reaction Conditions and Yield Enhancement (e.g., Phase-Transfer Catalysis, Sonication)

To improve the efficiency and yield of 2,4,6-triphenylverdazyl synthesis, several optimized reaction conditions have been developed. These include the application of phase-transfer catalysis (PTC) and sonication.

Phase-Transfer Catalysis (PTC): PTC has been effectively employed to promote the formation of 3-n-alkyl-substituted 2,4,6-triphenylverdazyls. cdnsciencepub.comcdnsciencepub.com This technique facilitates the reaction between 1,3,5-triphenylformazan and n-alkyl bromides, often assisted by crown ethers. cdnsciencepub.comcdnsciencepub.com For instance, the methylation of 3-(4-nitrophenyl)-1,5-diphenylformazan with methyl iodide under PTC conditions leads exclusively to the corresponding verdazyl radical. cdnsciencepub.comcdnsciencepub.com The use of PTC can significantly enhance reaction rates and yields by enabling the transfer of reactants across immiscible phases.

Sonication: The application of ultrasound (sonication) has been shown to substantially increase the yields of verdazyls, particularly in the synthesis of 3-substituted derivatives. cdnsciencepub.comcdnsciencepub.com Sonication provides the necessary energy to overcome activation barriers and improve mass transport, leading to more efficient reactions.

Strategies for C3-Substituted 2,4,6-Triphenylverdazyl Derivatives

The functionalization of the C3 position of the verdazyl ring allows for the tuning of its electronic and steric properties, leading to a wide range of derivatives with tailored characteristics.

Introduction of Alkyl and Di(cyclo)alkylamino Moieties

A significant area of research has focused on the introduction of alkyl and di(cyclo)alkylamino groups at the C3 position.

Alkyl Substitution: 3-n-Alkyl-substituted 2,4,6-triphenylverdazyls can be synthesized through the reaction of 1,3,5-triphenylformazan with n-alkyl bromides, a process that is often facilitated by phase-transfer catalysis. cdnsciencepub.comcdnsciencepub.com

Di(cyclo)alkylamino Substitution: The synthesis of 3-substituted 2,4,6-triphenylverdazyls containing various di(cyclo)alkylamino moieties at the C3 position is achieved by reacting 1,3,5-triphenylformazan with corresponding 1-[N,N-di(cyclo)alkylaminomethyl]benzotriazoles. cdnsciencepub.comcdnsciencepub.com This reaction is efficiently catalyzed by barium hydroxide (B78521) monohydrate, and the yields can be further improved by sonication. cdnsciencepub.comcdnsciencepub.com

The following table summarizes the synthesis of various C3-substituted 2,4,6-triphenylverdazyls:

| C3-Substituent | Reagents | Catalyst/Conditions | Reference |

| n-Alkyl | 1,3,5-Triphenylformazan, n-Alkyl Bromide | Phase-Transfer Catalysis (Crown Ether) | cdnsciencepub.comcdnsciencepub.com |

| Di(cyclo)alkylamino | 1,3,5-Triphenylformazan, 1-[N,N-di(cyclo)alkylaminomethyl]benzotriazole | Barium Hydroxide Monohydrate, Sonication | cdnsciencepub.comcdnsciencepub.com |

| 4-Nitrophenyl | 3-(4-Nitrophenyl)-1,5-diphenylformazan, Methyl Iodide | Phase-Transfer Catalysis | cdnsciencepub.comcdnsciencepub.com |

Functionalization for Post-Synthetic Modification (e.g., Cross-Coupling Reactions)

The introduction of specific functional groups at the C3 position opens up avenues for post-synthetic modification, most notably through cross-coupling reactions. This allows for the construction of more complex molecular architectures. For example, the synthesis of a 3-p-iodophenyl substituted Kuhn verdazyl has been reported, which can then be utilized in Sonogashira-Hagihara coupling reactions. mdpi.com This demonstrates the potential for creating extended conjugated systems involving the verdazyl radical. Palladium-catalyzed cross-coupling reactions have also been successfully applied to other positions on the verdazyl scaffold, indicating the versatility of this approach for creating functionalized radical species. mdpi.com

Synthesis of Bis-Verdazyl Systems and Multi-Radical Architectures

The development of synthetic routes to bis-verdazyl and multi-radical systems is crucial for exploring their potential in molecular magnetism and materials science. A bis-verdazyl system with an N,N-bond at the C3 positions has been successfully synthesized. cdnsciencepub.comcdnsciencepub.com More complex architectures, such as mono-, bis-, and tris(verdazyl) radicals appended to a triarylamine scaffold, have also been prepared. chemrxiv.org These multi-radical compounds are synthesized through the condensation of a bis(hydrazine) urea (B33335) derivative with formylated triarylamines. chemrxiv.org The synthesis of palladium complexes bearing two verdazyl ligands has also been explored, leading to the formation of bis(verdazyl)palladium complexes with interesting redox properties. rsc.orgresearchgate.net

Electronic Structure and Spectroscopic Characterization of 2,4,6 Triphenylverdazyl

Quantum-Chemical Investigations of Electronic Structure

Theoretical calculations have been instrumental in mapping the electronic landscape of 2,4,6-triphenylverdazyl, offering a detailed picture of its spin distribution and molecular conformation.

Unrestricted Hartree-Fock and INDO Approximations

Early computational approaches, such as the Unrestricted Hartree-Fock (UHF) method, have been employed to study the electronic structure of radicals like TPV. The UHF formalism is a foundational mean-field theory that provides a starting point for more advanced calculations by allowing for different spatial orbitals for spin-up and spin-down electrons. csic.esaps.orgarxiv.orgstackexchange.comwikipedia.org This approach is particularly useful for open-shell systems where electron correlation effects are significant. researchgate.net While providing a qualitative picture, the UHF method can sometimes be limited in its quantitative accuracy for properties like spin densities due to the neglect of electron correlation.

The Intermediate Neglect of Differential Overlap (INDO) method, a semi-empirical approach, has also been utilized to approximate the electronic structure and has been a valuable tool in interpreting experimental results.

Density Functional Theory (DFT) Applications in Spin Density and Molecular Conformation

More recently, Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of open-shell molecules like TPV. tu-braunschweig.de DFT calculations have been particularly successful in predicting spin densities and molecular conformations with a good balance of computational cost and accuracy. tu-braunschweig.deresearchgate.net

Studies have employed various DFT functionals, such as B3LYP and PBE0, in combination with different basis sets (e.g., 6-31G*, N07D, TZVP, and EPR-III) to calculate properties like isotropic hyperfine coupling constants. acs.orgresearchgate.net The choice of functional and basis set has been shown to be critical for obtaining accurate results, especially for nitrogen hyperfine couplings. acs.orgresearchgate.net DFT calculations have revealed that the geometry of the TPV radical is optimized in the self-consistent-field calculation of unrestricted Hartree-Fock equations. researchgate.net These calculations have been essential in understanding the delocalization of the unpaired electron and the resulting magnetic interactions. nih.gov

Analysis of Spin Density Distribution across the Verdazyl Ring and Phenyl Groups

A key finding from both experimental and theoretical studies is the significant delocalization of the unpaired electron's spin density over the entire molecule. researchgate.netill.eu The spin density is not confined to a single atom but is distributed across the central verdazyl ring and the attached phenyl groups. ill.eu

Polarized neutron diffraction studies have provided a detailed map of the magnetization distribution, revealing that the four nitrogen atoms of the verdazyl ring are not magnetically equivalent. ill.eu The two nitrogen atoms not bonded to the phenyl rings carry a significantly larger portion of the spin density (0.54(1) μB) compared to the two nitrogen atoms connected to the phenyl rings (0.15(1) μB). ill.eu Furthermore, the spin density is delocalized onto the phenyl rings with an alternating sign pattern, a phenomenon attributed to spin polarization. csic.esill.eu DFT calculations have corroborated these findings, showing evidence for the delocalization of unpaired N 2p electrons over the verdazyl ring. researchgate.net This delocalization is a crucial factor in determining the intermolecular magnetic exchange interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

EPR spectroscopy is a primary experimental technique for characterizing paramagnetic species like 2,4,6-triphenylverdazyl. It provides direct information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants and Isotropic g-Values

The EPR spectrum of TPV in a dilute solution exhibits a characteristic nine-line pattern. acs.org This hyperfine structure arises from the coupling of the unpaired electron with the four nearly equivalent nitrogen nuclei (I=1) in the verdazyl ring. acs.org The analysis of these spectra yields important parameters such as the hyperfine coupling constants (A) and the isotropic g-value.

The isotropic g-value for verdazyl radicals is typically around 2.0033. The hyperfine coupling constants provide a measure of the spin density at the nitrogen nuclei. For TPV, the nearly equal coupling to all four nitrogens indicates a high degree of symmetry in the spin distribution within the tetrazinyl ring in solution.

| Parameter | Value | Reference |

| Isotropic g-value | ~2.0033 | N/A |

| Nitrogen Hyperfine Coupling | Nine-line pattern | acs.org |

This table presents typical EPR parameters for verdazyl radicals based on general knowledge and the specific finding of a nine-line pattern for a related compound.

Multifrequency EPR for Spin Exchange Characterization

To probe the nature of spin-spin interactions in the solid state, multifrequency EPR studies have been employed. acs.orgmsu.rumindat.orgdntb.gov.uajst.go.jp By measuring the EPR spectra at different microwave frequencies (from L-band to Q-band), researchers can disentangle various contributions to the EPR linewidth and g-factor, such as spin exchange interactions.

In single crystals of a TPV derivative, 3-n-butyl-2,4,6-triphenylverdazyl, multifrequency EPR studies provided direct evidence for a quasi-low-dimensional spin exchange. acs.org The frequency dependence of the EPR linewidth at the "magic angle" orientation suggested a two-dimensional exchange model. acs.org This technique is powerful for characterizing the magnetic dimensionality of molecular materials, which is a key factor governing their cooperative magnetic behavior. acs.org The fast Heisenberg spin exchange between neighboring molecules leads to a narrowing of the EPR spectrum. acs.org

| Technique | Finding | Reference |

| Multifrequency EPR | Evidence for quasi-low-dimensional spin exchange | acs.orgmsu.ru |

| Multifrequency EPR | Suggestion of a two-dimensional exchange model | acs.org |

This table summarizes the key findings from multifrequency EPR studies on a derivative of 2,4,6-triphenylverdazyl.

Temperature and Magnetic Field Dependence of EPR Parameters

The Electron Paramagnetic Resonance (EPR) parameters of verdazyl radicals, including 2,4,6-triphenylverdazyl and its derivatives, exhibit significant dependence on both temperature and the external magnetic field. These dependencies provide deep insights into the magnetic interactions and molecular dynamics within the crystalline lattice.

Studies on derivatives such as 3-n-butyl-2,4,6-triphenylverdazyl have shown that the EPR linewidth and g-factor anisotropy are temperature-dependent. acs.orgacs.org This behavior is indicative of the complex interplay between spin-lattice relaxation and exchange interactions. In many paramagnetic systems, the EPR linewidth tends to increase as the temperature decreases. This phenomenon, known as spin-lattice relaxation broadening, can sometimes be counteracted by exchange narrowing effects. For some materials, a rapid increase in linewidth is observed at lower temperatures, which can lead to the EPR signal becoming excessively broad and difficult to detect near magnetic phase transition temperatures. researchgate.net

The dependence of EPR parameters on the magnetic field strength (and thus the EPR frequency) is a powerful tool for elucidating the nature of spin interactions. For a derivative of 2,4,6-triphenylverdazyl, multifrequency EPR measurements from 1.4 to 94.3 GHz have been conducted. acs.org Analysis of the EPR linewidth at a specific crystal orientation (the magic angle, θ ≈ 54.7°) with respect to the external magnetic field revealed a weak logarithmic dependence on the EPR frequency. acs.org This specific frequency dependence is a characteristic signature of a quasi-two-dimensional spin system. acs.org The g-tensor values for 1,3,5-triphenylverdazyl have been determined from EPR spectra recorded at different frequencies (9.5 GHz and 36.9 GHz), indicating that the structure is appreciably nonplanar. osti.gov

The following table summarizes the key dependencies observed for a model verdazyl compound.

| Parameter | Dependence | Observation | Implication |

| EPR Linewidth | Temperature | Linewidth changes with temperature. acs.orgacs.org | Indicates the influence of spin-lattice relaxation and exchange interactions. |

| g-Factor Anisotropy | Temperature | The anisotropy of the g-factor is dependent on temperature. acs.orgacs.org | Reflects changes in the local electronic environment with temperature. |

| EPR Linewidth | Magnetic Field/Frequency | Exhibits a weak logarithmic dependence on frequency at the magic angle. acs.org | Suggests a quasi-two-dimensional spin diffusion mechanism. |

| g-Tensor | Magnetic Field/Frequency | Values determined at different frequencies (9.5 and 36.9 GHz) confirm nonplanar structure. osti.gov | High-frequency EPR provides better resolution of g-tensor components. |

Single-Crystal EPR for Anisotropy and Spin Diffusion Phenomena

Single-crystal EPR spectroscopy is an indispensable technique for characterizing the anisotropic magnetic properties and spin diffusion dynamics in radicals like 2,4,6-triphenylverdazyl. By measuring the EPR spectrum as a function of the crystal's orientation relative to the external magnetic field, one can precisely determine the principal values and axes of the g-tensor and other interaction tensors.

A study on single crystals of 1,3,5-triphenylverdazyl radical determined the anisotropy of the g-tensor, concluding that the radical possesses a significantly nonplanar structure. osti.gov Similarly, detailed single-crystal EPR investigations on 3-n-butyl-2,4,6-triphenylverdazyl, which serves as a model compound, have provided direct evidence for pseudo-low-dimensional spin exchange. acs.org The angular dependence of the peak-to-peak linewidth and the g-factor were measured across multiple frequencies, from the L-band (1.4 GHz) to the W-band (94.3 GHz). acs.org

These multifrequency, single-crystal studies are crucial for understanding spin diffusion, which describes the transport of spin polarization through a material via exchange or dipolar interactions. The analysis of the EPR linewidth provides direct evidence of pseudo-low-dimensional spin diffusion within the crystal lattice of the verdazyl derivative. acs.org Specifically, the observation of a logarithmic frequency dependence of the linewidth when the crystal's c-axis is oriented at the "magic angle" (approximately 54.7°) relative to the magnetic field points towards a quasi-two-dimensional spin diffusion model. acs.orgacs.org This behavior distinguishes it from purely one-dimensional or three-dimensional magnetic systems.

The principal values of the g-tensor determined for verdazyl radicals provide insight into their electronic structure. For instance, in 1,3,5-triphenylverdazyl, the g-tensor values are indicative of a planar π-electron paramagnetic species, whereas in other derivatives, they suggest nonplanar structures. osti.gov

The table below presents findings from single-crystal EPR studies on verdazyl radicals.

| Investigation | Compound | Key Findings | Significance |

| g-Tensor Anisotropy | 1,3,5-Triphenylverdazyl | Determined the anisotropy of the g-tensor from orientation dependence in a 3300 Oe magnetic field. osti.gov | Revealed the nonplanar structure of the radical. osti.gov |

| Multifrequency EPR | 3-n-butyl-2,4,6-triphenylverdazyl | Measured angular dependence of linewidth and g-factor from 1.4 to 94.3 GHz. acs.org | Provided direct evidence for pseudo-low-dimensional spin exchange. acs.org |

| Spin Diffusion Analysis | 3-n-butyl-2,4,6-triphenylverdazyl | Observed a logarithmic frequency dependence of the linewidth at the magic angle orientation. acs.orgacs.org | Characterized the spin dynamics as quasi-two-dimensional spin diffusion. acs.orgacs.org |

Magnetic Phenomena and Solid State Characteristics of 2,4,6 Triphenylverdazyl

Organic Magnetism in 2,4,6-Triphenylverdazyl Systems

The magnetic behavior of 2,4,6-triphenylverdazyl is a prime example of organic magnetism, where unpaired electrons in p-orbitals give rise to collective magnetic effects.

At sufficiently low temperatures, 2,4,6-triphenylverdazyl undergoes a phase transition to a long-range antiferromagnetically ordered state. researchgate.netaps.org This transition is characterized by the Néel temperature (TN), below which the magnetic moments of adjacent molecules align in an antiparallel fashion. Neutron diffraction studies have been instrumental in confirming this long-range antiferromagnetic ordering. researchgate.netaps.org The Néel temperature for TPV has been determined to be approximately 1.7 K to 1.78 K. researchgate.netaps.orgaps.orgresearchgate.net Below this temperature, neutron diffraction peaks corresponding to the antiferromagnetic structure become observable. researchgate.netaps.org The spin structure is characterized by an intrachain antiferromagnetic coupling along the c-axis, with the spins aligned parallel to the b-axis. researchgate.netaps.org

In conjunction with the primary antiferromagnetic ordering, 2,4,6-triphenylverdazyl also exhibits weak ferromagnetism below its Néel temperature. researchgate.netaps.orgaps.org This phenomenon is characterized by the appearance of a small net magnetic moment, or ferromagnetic components, in directions both parallel and perpendicular to the primary spin alignment. aps.orgaps.org Magnetization measurements have revealed this weak ferromagnetic behavior, which is on the order of 10-3 μB per molecule. ill.eu A notable characteristic of this weak ferromagnetism is the absence of hysteresis in the magnetization curve, which is consistent with the small magnetic anisotropy typically found in organic radical compounds. aps.orgaps.org

The emergence of weak ferromagnetism in an otherwise antiferromagnetic material is attributed to the Dzyaloshinskii-Moriya (DM) interaction. researchgate.net This anisotropic exchange interaction arises from spin-orbit coupling in crystal structures that lack inversion symmetry. The DM interaction introduces a canting of the antiferromagnetically aligned spins, resulting in a small net ferromagnetic moment. researchgate.net In the case of 2,4,6-triphenylverdazyl, the DM interaction is considered the underlying mechanism responsible for the observed weak ferromagnetism. researchgate.net

Manifestation of Weak Ferromagnetism and Ferromagnetic Components

Spin Exchange Interactions in Crystal Lattices

The magnetic properties of 2,4,6-triphenylverdazyl are fundamentally governed by the spin exchange interactions between unpaired electrons on neighboring molecules within the crystal lattice.

The spin system of 2,4,6-triphenylverdazyl is often described as a quasi-low-dimensional system, specifically as a collection of S=1/2 Heisenberg chains. ill.eu This model implies that the dominant magnetic interactions occur along specific one-dimensional paths within the crystal structure. ill.eu The unpaired electron on each TPV molecule behaves as a spin-1/2 particle, and these spins are coupled antiferromagnetically along chains. ill.eu The electronic structure of TPV crystals has been described as having a quasi-one-dimensional character, where intramolecular interactions are stronger than intermolecular ones. researchgate.net

While the intrachain magnetic coupling is the dominant interaction, weaker interchain interactions are also present and play a crucial role in the establishment of three-dimensional long-range magnetic order at low temperatures. ill.eu The primary magnetic behavior is that of antiferromagnetic Heisenberg chains, but it is the small interchain couplings that lead to the transition to a three-dimensional antiferromagnetically ordered state below the Néel temperature. ill.eu The magnetic susceptibility of TPV shows a broad maximum around 6.9 K, which is indicative of short-range antiferromagnetic interactions within the chains. researchgate.net The transition to a long-range ordered state occurs at a lower temperature of about 1.7 K. researchgate.net The existence of a ferromagnetic interaction between these magnetic chains has also been discussed based on susceptibility, spin distribution, and crystal structure. researchgate.net

Data Tables

Table 1: Magnetic Properties of 2,4,6-Triphenylverdazyl

| Property | Value | Reference |

| Néel Temperature (TN) | 1.7 K - 1.78 K | researchgate.netaps.orgaps.orgresearchgate.net |

| Weak Ferromagnetic Moment | ~10-3 μB per molecule | ill.eu |

| Magnetic Susceptibility Maximum | 6.9 K | researchgate.net |

| Exchange Constant (J/k) | -5.4 K | oup.com |

Influence of Crystal Packing on Exchange Parameters

The magnetic properties of verdazyl radicals are highly sensitive to their arrangement in the crystal lattice. nih.gov The way individual TPV molecules stack and interact with their neighbors dictates the nature and strength of the magnetic exchange interactions between the unpaired electrons on each radical. nih.govoup.com

In the solid state, TPV molecules can form slipped stacks, where the heterocyclic planes of adjacent molecules are offset. nih.gov This arrangement leads to varying degrees of overlap between the orbitals containing the unpaired electrons, which in turn influences the exchange coupling constant, J. researchgate.net Strong magnetic interactions are typically observed in cases where the heterocyclic rings of two verdazyls are arranged in a stacked manner, with the strength of the interaction decreasing as the stacks become more slipped. nih.gov

For TPV, this molecular packing results in quasi-one-dimensional magnetic character. researchgate.net Studies have shown that intermolecular interactions are weaker than intramolecular forces, supporting this quasi-one-dimensional nature. researchgate.net The specific arrangement in the crystal leads to changes in the overlapping of orbitals occupied by unpaired 2p electrons, which can cause different magnitudes of exchange interaction compared to other similar verdazyl radicals like 2,4,6-tri-p-tolylverdazyl (TTV), which is paramagnetic. researchgate.net The exchange interactions in TPV and related verdazyl crystals have been qualitatively explained using McConnell's spin density Hamiltonian, which relates the exchange parameter to the π-spin densities and interatomic distances between adjacent molecules in the crystal. oup.com

The following table provides a comparison of exchange parameters for different verdazyl radicals, illustrating the impact of crystal structure on magnetic properties.

| Compound | Exchange Parameter (J/k) (K) | Magnetic Behavior |

| 2,4,6-triphenylverdazyl (TPV) | -5.4 | Antiferromagnetic |

| 2,4,6-triphenyl-3-methylverdazyl (MeTPV) | -9.1 | Antiferromagnetic |

| 2,6-di-p-tolyl-4-phenylverdazyl (DTPV) | -11.1 | Antiferromagnetic |

| 2,4,6-tri-p-tolylverdazyl (TTV) | 0 to -0.3 | Paramagnetic |

| Data sourced from Bulletin of the Chemical Society of Japan. oup.com |

Neutron Diffraction and Magnetization Measurement Techniques

Neutron diffraction and magnetization measurements are powerful tools for elucidating the magnetic structure of materials like TPV. aps.org These techniques provide detailed information about the arrangement of magnetic moments and the nature of magnetic ordering at low temperatures. aps.org

Determination of Spin Structures and Propagation Vectors

Neutron diffraction experiments on single crystals of TPV have been instrumental in determining its magnetic structure. aps.orgresearchgate.net Below a Néel temperature (TN) of 1.78 K, TPV undergoes a phase transition to a long-range antiferromagnetically ordered state. aps.orgresearchgate.net

The magnetic structure is described by a propagation vector , which characterizes the translational symmetry of the magnetic ordering. nih.gov For TPV, the propagation vector is k = 0 . researchgate.netill.eu This indicates that the magnetic unit cell has the same periodicity as the crystallographic unit cell. neutron-sciences.org The spin structure consists of antiferromagnetic coupling within chains extending along the c-axis, with the magnetic moments (spins) aligned along the b-axis. aps.orgresearchgate.net The observation of magnetic reflections in the neutron diffraction pattern below TN provides direct evidence for this long-range magnetic order. researchgate.net

It is worth noting that a weak ferromagnetic component also emerges below the Néel temperature, which is attributed to the Dzyaloshinski-Moriya interaction. researchgate.net

Magnetization Distribution within the Molecular Framework using Polarized Neutrons

Polarized neutron diffraction is a highly sensitive technique used to map the distribution of magnetization, or spin density, within a molecule. ill.euill.eu This method has been applied to TPV to understand how the unpaired electron is delocalized over the molecular framework. ill.eu

These studies have revealed that the spin density in TPV is not confined to a single atom but is delocalized over the entire verdazyl ring and even onto the phenyl groups. researchgate.netill.eu The four nitrogen atoms in the verdazyl ring are not magnetically equivalent. ill.eu The two nitrogen atoms that are not connected to the phenyl rings carry a significantly larger portion of the spin density, approximately 0.54(1) μB each, while the other two nitrogen atoms bonded to the phenyl rings carry about 0.15(1) μB each. ill.eu A sign alternation in the magnetization is observed on the phenyl ring, which is a result of the spin polarization effect. ill.eu

The antiferromagnetic ordering is described as a collinear structure with moments of 0.39 μB aligned along the a-axis, a direction that is consistent with the observed weak ferromagnetism along the c-axis based on group theory. ill.eu The measured moment of 0.39 μB is significantly smaller than the expected 1 μB for a spin-1/2 system, a reduction that can be explained by the effects of spin fluctuations in the S = 1/2 Heisenberg antiferromagnetic chains. ill.eu

The following table summarizes the key findings from neutron diffraction and magnetization studies on TPV.

| Property | Value / Description |

| Néel Temperature (TN) | 1.78 K |

| Magnetic Ordering | Long-range antiferromagnetic with weak ferromagnetism |

| Propagation Vector (k) | k = 0 |

| Spin Alignment | Along the b-axis (intrachain antiferromagnetic coupling along c-axis) |

| Magnetization Distribution | Delocalized on the verdazyl ring and phenyl groups. N(not bonded to phenyl): ~0.54 μB, N(bonded to phenyl): ~0.15 μB |

| Ordered Moment | 0.39 μB (collinear structure along a-axis) |

| Data sourced from multiple studies. aps.orgresearchgate.netill.eu |

Spin-Peierls Transitions in Verdazyl-Based Materials

The spin-Peierls transition is a magneto-structural phase transition observed in quasi-one-dimensional spin-1/2 antiferromagnetic systems. aps.org At a certain temperature, the system can spontaneously distort its crystal lattice, leading to a dimerization of the magnetic chain. aps.org This dimerization opens a gap in the spin excitation spectrum, causing the magnetic susceptibility to drop to zero at low temperatures. researchgate.net This transition represents a competition between the magnetic energy gained by forming singlet pairs and the elastic energy cost of lattice distortion. aps.org

While 2,4,6-triphenylverdazyl itself undergoes antiferromagnetic ordering, the broader class of verdazyl-based materials has shown potential for exhibiting spin-Peierls transitions. aps.orgtandfonline.com The inherent lattice softness of these molecular-based systems makes them good candidates for such phenomena. aps.org

For instance, a verdazyl-based organic radical, 3-(4-cyanophenyl)-1,5-dimethyl-6-oxoverdazyl (p-CyDOV), has been reported to undergo a spin-Peierls transition. tandfonline.com Its magnetic susceptibility shows a broad maximum characteristic of a one-dimensional antiferromagnet, followed by an abrupt decrease at a lower temperature, which is indicative of a spin-Peierls transition. tandfonline.com

Recent research has also presented a verdazyl-based organic compound that exhibits a spin-Peierls transition to an effective spin-1 antiferromagnetic uniform chain, known as a Haldane chain. aps.orgresearchgate.net This demonstrates that the flexibility of molecular orbitals in organic radicals can lead to transformations of exchange interactions into different quantum states. researchgate.net These findings open up new avenues for exploring quantum phenomena originating from spin-lattice couplings in verdazyl-based materials. researchgate.net

Reactivity and Reaction Mechanisms Involving 2,4,6 Triphenylverdazyl

Radical Reactivity Profiles and Pathways

2,4,6-Triphenylverdazyl is a notably stable organic radical, a characteristic that dictates its reactivity profile. researchgate.net Its stability allows it to be isolated and handled under ambient conditions while remaining sufficiently reactive to participate in a variety of chemical transformations. evitachem.com The core of its reactivity lies in its nature as a radical species, capable of participating in one-electron transfer processes. evitachem.com

The reactivity profile of 2,4,6-triphenylverdazyl is significantly influenced by its electronic structure. The unpaired electron is delocalized over the tetrazinyl ring and the attached phenyl groups, which contributes to its stability. evitachem.com This delocalization allows the compound to act as either an electron donor or an electron acceptor in redox reactions, making it a versatile participant in electron transfer pathways. evitachem.com Consequently, it can react with electrophiles due to its electron-rich nature. evitachem.com The incorporation of electron-withdrawing substituents on the phenyl rings generally makes verdazyl radicals more difficult to oxidize and easier to reduce, while electron-donating groups have the inverse effect. uvic.ca

Common reaction pathways for 2,4,6-triphenylverdazyl involve single-electron transfer (SET) mechanisms. researchgate.net These pathways are fundamental to its role in mediating or catalyzing chemical reactions. For instance, its ability to act as a single-electron shuttle catalyst has been leveraged in C-H arylation reactions using arenediazonium salts. researchgate.net

Role as a Radical Scavenger in Reaction Kinetics

Due to its stable radical nature, 2,4,6-triphenylverdazyl can function as an effective radical scavenger, terminating radical chain reactions. This property is particularly useful in studying reaction kinetics, where it can be used to probe radical-mediated mechanisms. When introduced into a radical polymerization system, for example, it effectively inhibits the reaction. researchgate.net

A key application demonstrating its role as a radical scavenger is in the polymerization of monomers like styrene (B11656) and methyl methacrylate. researchgate.net The verdazyl radical intercepts the propagating radicals in the polymerization chain, forming stable, non-radical species and thus terminating the chain reaction. The duration of this inhibition period is directly proportional to the initial concentration of the verdazyl scavenger. researchgate.net This linear relationship allows for the quantitative study of the kinetics of radical generation in these systems.

The general mechanism for radical scavenging by a stable radical (SR•) like 2,4,6-triphenylverdazyl in a chain reaction involving propagating radicals (P•) can be represented as:

P• + SR• → P-SR

This termination step is highly efficient, effectively halting the polymerization until all the scavenger has been consumed. The rate at which different phenols, acting as antioxidants, scavenge free radicals is influenced by the reaction environment, such as the solvent. ustc.edu.cn While specific kinetic data for 2,4,6-triphenylverdazyl scavenging in various solvents is highly detailed in specialized literature, the principle remains that its presence provides a clear kinetic signature of a radical-mediated process. Metallothionein isoforms have also demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) radicals, a different type of stable radical. nih.gov

Electron Transfer (ET) Reactions and Redox Couples

Electron transfer (ET) is a cornerstone of the reactivity of 2,4,6-triphenylverdazyl. It can undergo both oxidation and reduction, forming a redox system composed of the verdazylium cation, the neutral verdazyl radical, and the verdazyl anion. uvic.caresearchgate.net These ET reactions are typically reversible one-electron processes in organic solvents. uvic.caresearchgate.net

The primary redox couples are:

Verdazyl Radical / Verdazylium Cation: V• ⇌ V⁺ + e⁻

Verdazyl Radical / Verdazyl Anion: V• + e⁻ ⇌ V⁻

These redox processes have been studied in the context of developing organic materials for batteries, where the ability to reversibly store charge is paramount. dtu.dk The stability of all three species (cation, radical, and anion) is crucial for such applications. The potentials at which these redox events occur are sensitive to the substituents on the triphenyl framework. uvic.ca

The electrochemical behavior of 2,4,6-triphenylverdazyl is highly dependent on the electrolyte composition, particularly the solvent and the presence of protons.

In organic electrolytes , such as acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), 2,4,6-triphenylverdazyl exhibits two distinct and reversible single-electron transfer steps. researchgate.netacs.orgresearchgate.net The radical can be oxidized to the corresponding verdazylium cation (V⁺) or reduced to the verdazyl anion (V⁻). researchgate.net

In contrast, the behavior in aqueous acidic electrolytes is markedly different. acs.orgresearchgate.net Instead of two separate one-electron transfers, a single, reversible two-electron, two-proton transfer is observed. researchgate.net Under these conditions, the neutral radical form is not electrochemically accessible. researchgate.net The reaction involves the interconversion between the verdazylium cation and the protonated form of the leucoverdazyl. The potential for this reaction is pH-dependent due to the participation of protons. acs.org This shift in mechanism highlights the critical role of the electrolyte environment in dictating the redox pathways of verdazyl species.

Table 1: Electrochemical Potentials of 2,4,6-Triphenylverdazyl in an Organic Electrolyte Data from cyclic voltammetry in anhydrous acetonitrile with 0.1 M Bu₄NPF₆ supporting electrolyte.

| Redox Couple | Potential (E₁/₂) vs Fc⁺/Fc | Process | Reference |

| 1⁰/⁺ | -0.21 V | Reversible Oxidation | researchgate.netdtu.dk |

| 1⁰/⁻ | -1.23 V | Reversible Reduction | researchgate.netdtu.dk |

Disproportionation is a reaction where a single species is simultaneously oxidized and reduced. allen.in Verdazyl radicals can undergo disproportionation under certain conditions.

One well-documented example is the thermal disproportionation of 1,3,5-triphenylverdazyl, which occurs at elevated temperatures (e.g., 200°C). researchgate.net This reaction yields 5-anilino-1,3-diphenyl-1,2,4-triazole, along with aniline (B41778) and 1,3-diphenyl-1,2,4-triazole. researchgate.net

In aqueous acidic electrolytes , verdazyl radicals are known to undergo disproportionation. acs.orgresearchgate.net This process is a key reason why the neutral radical is not observed in electrochemical measurements under these conditions.

More recently, a bimolecular disproportionation mechanism has been proposed as a primary decomposition pathway for the neutral radical in organic electrolytes, which can contribute to capacity fade in battery applications. dtu.dk DFT calculations suggest this mechanism proceeds as follows:

Two verdazyl radicals react to form a leucoverdazyl (the reduced product) and an intermediate.

This intermediate then cyclizes to a diaziridine.

The unstable diaziridine ring opens and rearranges to form a stable 1,2,4-triazole (B32235) derivative (the oxidized product). dtu.dk

This disproportionation highlights an intrinsic instability of the neutral radical form, which tends to convert into more stable closed-shell products. dtu.dk

Electrochemical Behavior in Different Electrolytes

Reactions with Unsaturated Organic Substrates (e.g., Alkyne Carboxylates)

2,4,6-Triphenylverdazyl participates in unique radical reactions with certain unsaturated organic substrates. A notable example is its reaction with di-substituted, electron-deficient alkyne carboxylates. researchgate.net This transformation provides a synthetic route to 1-(phenyldiazenyl)isoquinoline-3,4-dicarboxylates. researchgate.net

The reaction is proposed to proceed through a radical mechanism. evitachem.comresearchgate.net This process allows for the rapid construction of the complex isoquinoline (B145761) scaffold in just three steps starting from a hydrazone precursor. researchgate.net The final product is achieved after a subsequent retro-Diels-Alder reaction, indicating a complex cascade of events initiated by the radical. researchgate.net This reactivity showcases the utility of stable radicals like 2,4,6-triphenylverdazyl in facilitating otherwise challenging organic transformations.

Proposed Radical Mechanisms for Chemical Transformations

Several detailed radical mechanisms involving 2,4,6-triphenylverdazyl have been proposed to explain its role in chemical transformations.

Mechanism for Cycloadduct Formation: Verdazyl radicals have been used to generate azomethine imines, which are reactive 1,3-dipoles. The proposed mechanism involves the disproportionation of the verdazyl radical to form a leucoverdazyl. bac-lac.gc.ca This leucoverdazyl intermediate can then be oxidized in situ to generate the azomethine imine, which subsequently undergoes a [3+2] cycloaddition reaction with an olefinic substrate (a dipolarophile). bac-lac.gc.ca This pathway demonstrates how the redox chemistry of the verdazyl system can be harnessed to generate reactive intermediates for complex molecule synthesis. bac-lac.gc.ca

Mechanism for Bimolecular Decomposition: As detailed in section 5.3.2, the decomposition of the neutral 2,4,6-triphenylverdazyl radical is proposed to occur via a bimolecular disproportionation. dtu.dk This pathway, supported by DFT calculations, involves the formation of a leucoverdazyl and a 1,2,4-triazole derivative through a diaziridine intermediate. dtu.dk This mechanism is crucial for understanding the stability limitations of verdazyl radicals in applications like redox flow batteries. dtu.dk

Applications of 2,4,6 Triphenylverdazyl in Advanced Materials and Chemical Processes

Role in Controlled Radical Polymerization

2,4,6-Triphenylverdazyl plays a multifaceted role in the field of controlled radical polymerization (CRP), a process that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures.

TPV has been investigated as a mediating agent in nitroxide-mediated "living" free radical polymerization, particularly for monomers like styrene (B11656). The principle of this process relies on the reversible capping of the growing polymer chain by a stable radical, establishing a dynamic equilibrium between active propagating radicals and dormant species.

In the case of styrene polymerization, a unimolecular initiator that dissociates into TPV and an initiating radical (like the 2-cyano-2-propyl radical) can be used. evitachem.comresearchgate.net The polymerization exhibits first-order kinetics with respect to the monomer concentration, and the number average molecular weight (Mn) of the resulting polystyrene increases with monomer conversion. evitachem.comresearchgate.net However, the control over the polymerization is not always perfect. The thermal decomposition of TPV at polymerization temperatures (e.g., 90°C or above) can lead to a decrease in its concentration. evitachem.comresearchgate.net This reduction in the mediating radical concentration allows for competitive and irreversible bimolecular termination reactions (coupling or disproportionation) between propagating radicals, which can result in a broadening of the molecular weight distribution (Mw/Mn > 1.5). evitachem.comresearchgate.net

The effectiveness of verdazyl-mediated polymerization is influenced by the substituents on the verdazyl ring. For instance, studies on various 6-oxoverdazyl radicals in the polymerization of styrene and n-butyl acrylate (B77674) have shown that polymers with polydispersity indices in the range of 1.2–1.3 can be achieved. acs.org The structure of the verdazyl mediator can be modified to tune the polymerization rate and control. acs.org

Table 1: Verdazyl-Mediated Polymerization of Styrene

| Initiator System | Monomer | Temperature (°C) | Result |

|---|---|---|---|

| 2-(2-cyano-2-propyl)-1,3,5-triphenyl-1,2,5,6-tetrahydro-1,2,4,5-tetrazine | Styrene | 110 | First-order kinetics; Mn increases with conversion; some bimolecular termination observed. evitachem.comresearchgate.net |

| Styrene/1,5-dimethyl-3-phenyl-6-oxoverdazyl unimolecular initiator | Styrene | 125-130 | Controlled polymerization; Polydispersity Index (PDI) of 1.2-1.3. acs.org |

Verdazyl radicals, including TPV, are integral components of unimolecular initiators, sometimes referred to as "initers". rsc.org These are molecules that thermally decompose to generate both an initiating radical and a mediating stable radical simultaneously. For example, the coupling product of TPV with the 2-cyano-2-propyl radical, 2-(2-cyano-2-propyl)-1,3,5-triphenyl-1,2,5,6-tetrahydro-1,2,4,5-tetrazine, serves as such a unimolecular initiator. evitachem.comresearchgate.netresearchgate.net Upon heating, this compound dissociates, releasing the TPV radical that mediates the polymerization and the 2-cyano-2-propyl radical that initiates the polymer chain growth. evitachem.comresearchgate.netresearchgate.net

The use of verdazyl-based initiators is a promising strategy in the controlled polymerization of olefins, allowing for the synthesis of high molecular weight polystyrene in a short time at moderate temperatures. researchgate.net However, the success of these initiators can be affected by side reactions of the verdazyl radical with the monomer. researchgate.net

Due to its high reactivity towards carbon-centered radicals, TPV is an excellent radical scavenger. This property is exploited to study the kinetics of radical polymerization. By introducing a known amount of TPV into a polymerization system, it can quantitatively trap the propagating polymer radicals. nih.gov This "scavenger method" allows for the determination of the steady-state concentration of the propagating radicals. nih.gov

Application as Polymerization Initiators

Building Blocks for Molecular Magnets and Multifunctional Molecular Materials

Stable organic radicals like 2,4,6-triphenylverdazyl are key building blocks for constructing molecular magnetic materials. researchgate.netrsc.org Their intrinsic magnetic moment, arising from the unpaired electron, can be harnessed to create materials with designed magnetic properties. The high chemical stability and synthetic versatility of the verdazyl family make them an attractive alternative to the more commonly used nitroxide radicals in the design of molecular magnets. researchgate.net

The unpaired electron in the TPV radical is delocalized over the central tetrazinyl ring, which is shielded by the phenyl substituents to prevent unwanted chemical reactions. The magnetic properties of verdazyl-based materials are dictated by the interactions between these radical centers in the solid state. Strong magnetic interactions are often observed when the heterocyclic planes of two verdazyl molecules are arranged in a stacked fashion. mdpi.com

The goal is to assemble these radical units into larger structures where the spin-spin interactions can be controlled to yield specific magnetic behaviors, such as ferromagnetism or antiferromagnetism. By chemically modifying the verdazyl structure, for example by introducing different substituents, it is possible to tune these interactions and, consequently, the magnetic properties of the resulting material. mdpi.com The development of multifunctional molecular materials, which combine magnetism with other physical properties like electrical conductivity or optical activity, is an active area of research where verdazyl radicals show significant promise. rsc.orgmdpi.com

Redox-Active Components in Energy Storage Systems

The ability of 2,4,6-triphenylverdazyl to undergo reversible one-electron oxidation and reduction makes it a candidate for applications in energy storage, particularly in organic batteries.

Verdazyl radicals are a promising class of materials for organic redox flow batteries (ORFB), an emerging technology for large-scale energy storage. acs.orgacs.org In these batteries, energy is stored in liquid electrolytes containing dissolved redox-active organic molecules. Verdazyls are attractive because they can be chemically tuned and can function as bipolar materials, meaning the same molecule can potentially be used in both the positive (posolyte) and negative (anolyte) electrolytes of a symmetric flow battery. researchgate.netresearchgate.net

The parent 1,3,5-triphenylverdazyl radical has been a focus of study to understand its electrochemical behavior. acs.orgacs.org In organic electrolytes, TPV typically shows two distinct single-electron transfer reactions (oxidation and reduction). acs.orgresearchgate.net In contrast, in aqueous acidic electrolytes, the mechanism is different, involving a reversible two-electron, two-proton transfer. acs.orgresearchgate.net This two-electron process is advantageous as it can increase the energy storage capacity. acs.org

Research has shown that verdazyl radicals can exhibit high reaction rate constants, which is crucial for efficient battery charging and discharging. acs.orgresearchgate.net While challenges remain, such as ensuring long-term stability and high solubility in electrolyte solutions, the tunable redox properties of 2,4,6-triphenylverdazyl and its derivatives pave the way for their application in next-generation aqueous and non-aqueous organic redox flow batteries. acs.orgresearchgate.net

Table 2: Electrochemical Properties of Verdazyl Radicals

| Compound/System | Electrolyte Type | Key Finding | Potential Application |

|---|---|---|---|

| 1,3,5-Triphenylverdazyl | Organic | Reversible one-electron oxidation and reduction. researchgate.net | Non-aqueous redox flow batteries. acs.org |

| 1,3,5-Triphenylverdazyl | Aqueous Acidic | Reversible two-electron/two-proton transfer. acs.orgresearchgate.net | Aqueous redox flow batteries. acs.org |

Integration into Molecular Electronic Devices

The unique characteristics of the 2,4,6-triphenylverdazyl radical, particularly its remarkable stability and reversible one-electron redox behavior, position it as a compelling candidate for integration into molecular electronic devices. evitachem.comhkhlr.de Molecular electronics aims to use single molecules or nanoscale assemblies as active components, and stable radicals like triphenylverdazyl offer a distinct approach compared to traditional closed-shell organic semiconductors. mdpi.com The presence of a delocalized unpaired electron and the ability to exist in stable cationic, neutral radical, and anionic states allow it to function as a charge transport mediator. evitachem.comuvic.ca

Research has focused on understanding and harnessing the electron transfer (ET) properties of verdazyl-based systems. mdpi.comnih.gov The kinetics of electron transfer reactions involving triphenylverdazyl radicals have been investigated, revealing that the rates can be many orders of magnitude different from predictions based solely on redox potentials, suggesting complex mechanisms that are crucial for device design. nih.gov The electrochemical properties are highly tunable; introducing electron-withdrawing or electron-donating substituents on the phenyl rings can systematically alter the oxidation and reduction potentials. uvic.ca For instance, electron-withdrawing groups make the verdazyl radical more difficult to oxidize and easier to reduce. uvic.ca

The integration into devices relies on the ability to form ordered structures, such as self-assembled monolayers (SAMs), on conductive surfaces. acs.org The phenyl groups of 2,4,6-triphenylverdazyl can facilitate organized packing, although steric factors can influence the planarity and intermolecular interactions that govern charge transport in the solid state. mdpi.comcapes.gov.br Studies on the conductivity and magnetic properties of verdazyl-based materials in the solid state provide insight into their potential for creating multifunctional molecular materials, where electronic and magnetic properties could be coupled. mdpi.com The ability to functionalize the verdazyl core, for example through Sonogashira coupling reactions, allows for the attachment of anchoring groups suitable for binding to gold or other electrode surfaces, a key step in fabricating molecular junctions. mdpi.comresearchgate.net

Table 1: Electrochemical Properties of Selected Verdazyl Radicals This table summarizes the reversible oxidation and reduction potentials for triphenylverdazyl and a related derivative, demonstrating the influence of substituents on their electronic properties. Data is referenced to the ferrocene/ferrocenium (Fc/Fc+) couple.

| Compound | E°(Vard+/Vard•) (V vs Fc/Fc+) | E°(Vard•/Var d-) (V vs Fc/Fc+) |

| 1,3,5-Triphenyl-6-oxoverdazyl | +0.47 | -1.02 |

| 1,3,5-Triphenylverdazyl | +0.18 | -1.33 |

| Data synthesized from findings on the electrochemical properties of verdazyl radicals. uvic.ca |

Spin Probes in Advanced Spectroscopic Techniques for Microenvironmental Studies

The paramagnetic nature of the 2,4,6-triphenylverdazyl radical makes it an effective spin probe for investigating local environments in various systems using advanced spectroscopic techniques, primarily Electron Paramagnetic Resonance (EPR). cdnsciencepub.comsjsu.edu A spin probe reports on its immediate surroundings through changes in its EPR spectral parameters, such as hyperfine coupling constants (hfcs) and g-factors. The stability of the verdazyl radical ensures that it persists under a range of conditions, allowing for reliable measurements. evitachem.com

The unpaired electron in 2,4,6-triphenylverdazyl is delocalized over the entire heterocyclic verdazyl ring, primarily residing on the four nitrogen atoms. capes.gov.brill.eu This delocalization is sensitive to the molecular structure and the surrounding environment. EPR and Electron Nuclear Double Resonance (ENDOR) studies have provided a complete assignment of the hyperfine coupling constants, revealing how the spin density is distributed. capes.gov.br For example, the nitrogen atoms at the N1 and N5 positions typically exhibit larger hyperfine couplings than those at the N2 and N4 positions.

Changes in solvent polarity, viscosity, or the presence of specific chemical interactions can alter the electronic structure and molecular tumbling rate of the radical, which in turn modulates the EPR spectrum. The sensitivity of the nitrogen hyperfine couplings to the solvent polarity allows 2,4,6-triphenylverdazyl to probe the micro-polarity of its environment. This makes it a valuable tool for studying complex systems like polymer matrices, liquid crystals, or biological membranes. While nitroxide radicals are the most common spin probes, verdazyls offer a different and complementary system with unique electronic and chemical properties. sjsu.edu

Table 2: Representative Nitrogen Hyperfine Coupling Constants (aN) for a Verdazyl Radical This table illustrates typical hyperfine coupling constant values for the nitrogen atoms in a verdazyl radical system, as determined by spectroscopic analysis. These values are sensitive to the local environment.

| Nitrogen Atom Position | Hyperfine Coupling Constant (Gauss) |

| N1, N5 | ~6.0 |

| N2, N4 | ~4.5 |

| Data derived from EPR/ENDOR studies on verdazyl radicals. capes.gov.br |

The ability to synthesize a wide array of substituted verdazyls further enhances their utility as spin probes. cdnsciencepub.comcdnsciencepub.com By attaching specific functional groups, the radical can be targeted to particular sites within a larger system, providing highly localized information about the microenvironment at that specific location.

Advanced Theoretical and Computational Studies of 2,4,6 Triphenylverdazyl

Ab Initio and Semi-Empirical Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2,4,6-triphenylverdazyl (TPV). These methods can be broadly categorized into ab initio and semi-empirical approaches, each with distinct advantages and limitations. libretexts.org

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without relying on experimental parameters beyond fundamental physical constants. wikipedia.org These calculations begin with the Hartree-Fock (HF) method, which approximates the electron-electron repulsion by considering an average field. wikipedia.org More accurate, correlated ab initio methods build upon the HF solution to account for instantaneous electron-electron interactions. researchgate.net For the 2,4,6-TPV monomer, its geometry has been optimized using ab initio unrestricted Hartree-Fock (UHF) calculations with an STO-3G basis set. nih.gov Further calculations have been performed with the highly accurate coupled-cluster (UCCSD-T) method to refine understanding. nih.gov While computationally intensive, ab initio methods provide a systematic path toward the exact solution of the Schrödinger equation. libretexts.orgwikipedia.org

Semi-empirical methods offer a computationally less demanding alternative by incorporating parameters derived from experimental data or high-level ab initio calculations to simplify the complex integrals found in the Schrödinger equation. libretexts.orgscribd.com These methods, such as MNDO, AM1, and PM3, are based on a rigorous quantum mechanical framework but use approximations to speed up calculations, making them suitable for larger molecules. mpg.de While faster, their accuracy is dependent on the quality of the parameterization for the specific chemical system under study. scribd.commpg.de Semi-empirical molecular orbital calculations have been used to predict the relative magnitudes of electron-nuclei coupling constants in verdazyl radicals, complementing experimental NMR and ESR data. researchgate.net

Comparison of Quantum Chemical Methodologies

| Attribute | Ab Initio Methods | Semi-Empirical Methods |

|---|---|---|

| Core Principle | Solves the Schrödinger equation from first principles with no experimental parameters. wikipedia.org | Uses a quantum mechanical framework simplified with parameters from experimental or ab initio data. libretexts.orgmpg.de |

| Computational Cost | High; scales poorly with system size (e.g., M⁴ or higher, where M is basis set size). libretexts.org | Low to moderate; significantly faster than ab initio methods. scribd.com |

| Accuracy | Potentially very high and systematically improvable. wikipedia.org | Less accurate and dependent on the quality of parameterization for the specific system. mpg.de |

| Application to TPV | Geometry optimization (UHF) and energy calculations (UCCSD-T). nih.gov | Prediction of electron-nuclei coupling constants. researchgate.net |

Molecular Dynamics Simulations and Crystal Packing Analysis

Molecular dynamics (MD) simulations provide a powerful lens to examine the structure and dynamics of materials at the atomic scale, making them valuable for studying organic crystals like 2,4,6-triphenylverdazyl. diva-portal.org These simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system. diva-portal.org For molecular crystals, MD simulations can be used to investigate phase transitions, predict melting points, and understand the interplay of intermolecular forces that dictate the crystal packing. diva-portal.org The standard simulation setup using periodic boundary conditions is inherently well-suited for modeling the repeating lattice environment of a crystal. nih.gov

The crystal structure of 2,4,6-TPV has been investigated in detail, revealing an orthorhombic crystal system. nih.gov Analysis of its magnetic properties indicated that it behaves as an AAF-type system, with antiferromagnetic (AFM) interactions along two crystal axes and ferromagnetic (FM) interactions along the third. nih.gov Ab initio UHF and UB3LYP calculations of the total energy for dimers and trimers along the crystal axes have been employed to confirm the magnetic category of the crystal. nih.gov The geometry of the TPV monomer used in these packing analyses was first optimized using ab initio UHF calculations, which found the core tetrazinyl ring and attached phenyl groups to be nearly planar. nih.gov This computational analysis reinforces experimental findings and provides a detailed picture of the intermolecular interactions governing the solid-state structure.

Crystallographic and Packing Data for 2,4,6-Triphenylverdazyl

| Parameter | Finding | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Magnetic Category | AAF (Antiferromagnetic-Antiferromagnetic-Ferromagnetic) | nih.gov |

| Monomer Geometry | Almost planar (optimized by ab initio UHF/STO-3G) | nih.gov |

| Analysis Method | Ab initio UHF and UB3LYP calculations on dimers and trimers | nih.gov |

Modeling of Magnetic Exchange Interactions (e.g., McConnell's Spin Density Hamiltonian)

The magnetic properties of molecular crystals composed of organic radicals like 2,4,6-triphenylverdazyl are governed by the magnetic exchange interactions between unpaired electrons on adjacent molecules. oup.com One of the key theoretical tools for modeling these interactions is McConnell's spin density Hamiltonian. researchgate.netoup.com This model provides a method to qualitatively explain and calculate the exchange parameter, J, by relating it to the π-spin densities on the atoms of neighboring molecules and the interatomic distances between them. oup.com

Magnetic Exchange Parameters for 2,4,6-Triphenylverdazyl

| Parameter | Value | Method/Model | Source |

|---|---|---|---|

| Exchange Parameter (J/k) | -5.4 K | McConnell's Spin Density Hamiltonian | oup.com |

| Exchange Coupling (Ja + Jc) | -1.05 kBK | Magnon-based theory / Susceptibility data fit | nih.gov |

| Exchange Coupling (Jb) | 1.35 kBK | Magnon-based theory / Susceptibility data fit | nih.gov |

| Neel Temperature (TN) | 1.75 K | Magnon-based theory / Susceptibility data fit | nih.gov |

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the reactivity of verdazyl radicals and elucidating potential reaction mechanisms. bac-lac.gc.ca The stability of the verdazyl radical is attributed to the extensive delocalization of the unpaired electron across the four nitrogen atoms of the tetrazinyl ring. researchgate.net Theoretical calculations can map the spin density distribution and predict how it influences reactivity. For instance, Density Functional Theory (DFT) calculations have been used to illustrate how twisting of N-aryl substituents in certain verdazyls can decrease the delocalization of the unpaired electron, thereby affecting their electrochemical properties and reactivity. uvic.ca

Mechanistic pathways for reactions involving verdazyls can also be proposed and evaluated computationally. One suggested mechanism for certain reactions involves the formation of a leucoverdazyl intermediate through a disproportionation reaction. bac-lac.gc.ca Computational modeling can help assess the feasibility of such pathways by calculating the energies of reactants, intermediates, and transition states. Furthermore, modern approaches are leveraging deep learning and graph neural networks to predict reaction mechanisms and identify reactive atom "hotspots" within molecules, offering a powerful tool for guiding synthetic efforts. iitb.ac.in By analyzing the electronic structure, computational models can predict how substituents will affect the oxidation and reduction potentials, providing guidance for the design of new verdazyl-based materials for applications like organic batteries. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the verdazyl core is critical for tuning its electronic, magnetic, and physical properties. While early work established the basic stability and reactivity, current and future efforts are centered on more sophisticated and versatile synthetic methods.

A significant area of development involves post-synthesis modification, which allows for the introduction of a wide array of functional groups onto a pre-formed verdazyl ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara coupling, have been successfully employed with Kuhn verdazyls (those with a methylene (B1212753) group at the C6 position) and 6-oxoverdazyls. nih.gov These methods are advantageous as they tolerate numerous functional groups, enabling the late-stage introduction of moieties designed to influence solid-state packing, solubility, or electronic communication. nih.gov

Another promising frontier is the use of verdazyl radicals as building blocks in diversity-oriented synthesis. bac-lac.gc.ca This approach leverages the verdazyl scaffold as a starting point for creating libraries of more complex, structurally diverse nitrogen-containing heterocycles. bac-lac.gc.ca This strategy moves beyond simple substitution on the verdazyl ring and explores the radical's reactivity to construct entirely new molecular frameworks. bac-lac.gc.ca

Furthermore, divergent synthetic strategies are being developed for the creation of verdazyl-containing polymers. uwo.ca One such strategy utilizes a combination of efficient reactions like atom transfer radical polymerization (ATRP) and copper-assisted alkyne-azide cycloaddition (CuAAC) "click" chemistry. uwo.ca This allows for the synthesis of well-defined, soluble radical polymers whose properties can be systematically varied, a critical step for their integration into electronic devices. uwo.caresearchgate.net The synthesis of profluorescent verdazyl radicals, which become fluorescent only after reacting with another radical, represents another innovative derivatization strategy, opening doors for their use as sensitive probes. nih.govmdpi.com

Future work will likely focus on expanding the toolbox of compatible reactions, improving the efficiency of these multi-step syntheses, and creating verdazyl derivatives with unprecedented functionalities for targeted applications. bac-lac.gc.cauwo.ca

Exploration of New Application Domains for Verdazyl Radicals

Historically used as spin labels and polymerization mediators, the unique properties of verdazyl radicals, including 2,4,6-triphenylverdazyl, are driving their exploration in a range of advanced technological applications. nih.govbac-lac.gc.ca

Molecular Electronics and Spintronics: A major emerging application is in molecular electronics and spintronics, which seeks to utilize the electron's spin in addition to its charge. nih.govacs.org The combination of the inherent magnetism of the verdazyl radical with the conductivity of other molecular units is a key strategy. nih.gov Covalently linking verdazyl radicals to electron-donor molecules like tetrathiafulvalene (B1198394) (TTF) has been shown to create materials where magnetic and conducting properties coexist. nih.govacs.org These multifunctional molecular materials are considered building blocks for next-generation data storage and processing devices. nih.govacs.org

Energy Storage: Verdazyl radicals are highly promising as the electroactive component in organic radical batteries (ORBs) and redox flow batteries (RFBs). nih.govuvic.ca Their ability to undergo stable and reversible one-electron oxidation and reduction processes is central to this application. dtu.dkrsc.org Research on 1,3,5-triphenylverdazyl has demonstrated its potential for use in aqueous RFBs, a significant advantage for developing safer and more sustainable energy storage systems. uvic.ca The theoretical cell voltage and stability of different oxidation states are key parameters being optimized through structural modification. rsc.org For example, bipolar verdazyl radicals that can be both oxidized and reduced offer a path toward symmetrical batteries, simplifying device design. rsc.org

| Verdazyl Derivative Application | Key Properties & Research Findings |

| Symmetrical Flow Batteries | Bipolar nature allows for use as both anolyte and catholyte; 1,3,5-triphenyl-6-oxoverdazyl derivatives show reversible redox events with a theoretical cell voltage of 1.02 V. uwo.carsc.org |

| Aqueous Redox Flow Batteries | 1,3,5-triphenylverdazyl disproportionates in acidic aqueous electrolytes, involving a two-electron electrochemical reaction with high rate constants, paving the way for aqueous battery applications. uvic.ca |

| Resistive Memory Devices | Verdazyl-containing polymers have been used to create single-component memristors with exceptionally thin active layers, demonstrating their potential in non-volatile memory. uwo.ca |

| Spintronics | Combining verdazyl radicals with conducting units like tetrathiafulvalene (TTF) creates materials that merge magnetism and electron transport, essential for spintronic devices. nih.govacs.org |

| Sensors | Profluorescent verdazyl radicals, which are non-fluorescent until they trap another radical, are being developed as highly sensitive probes for detecting reactive species. mdpi.comresearchgate.net |

Molecular Magnetism and Quantum Information: The ability to link multiple verdazyl radicals together through conjugated bridges allows for the creation of di- and polyradicals with tunable magnetic interactions. acs.orgmdpi.com The nature of the linker (e.g., meta- vs. para-phenylene) can determine whether the ground state is ferromagnetic (spins aligned) or antiferromagnetic (spins opposed). acs.orgmdpi.com This control over spin-spin coupling is fundamental to designing molecular magnets and materials for quantum information science, where coupled spin systems can act as qubits. acs.org

Advanced Characterization Techniques for Understanding Complex Behaviors

Understanding the intricate electronic structure and dynamic behavior of verdazyl radicals requires a suite of advanced characterization techniques that go beyond routine analysis.

Spectroscopy and Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) spectroscopy remains a cornerstone technique, as it directly probes the unpaired electron. uwo.ca Multifrequency and single-crystal EPR studies provide detailed information on spin delocalization and the anisotropic interactions within a crystal lattice. scholaris.ca To understand the redox behavior crucial for battery applications, spectroelectrochemistry is employed. rsc.org This technique combines UV-Vis spectroscopy with electrochemical control, allowing for the in-situ characterization of the radical, cation, and anion species as they are generated, providing clear spectral signatures for each oxidation state. rsc.org

Ultrafast Spectroscopy: To probe the behavior of these molecules on the timescale of electronic transitions, ultrafast laser spectroscopy is being used. acs.org Techniques like transient absorption spectroscopy can track the excited-state dynamics of verdazyl diradicals following photoexcitation, revealing the pathways of energy relaxation and inter-radical interactions, which are critical for applications in magneto-optics. acs.org

X-ray Diffraction and Thermal Analysis: Single-crystal X-ray diffraction is indispensable for establishing definitive structure-property relationships. nih.govmdpi.comacs.org It provides precise information on bond lengths, planarity, and intermolecular packing in the solid state, which governs magnetic exchange and charge transport. nih.govacs.org For verdazyl-based polymers, techniques like Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess their thermal stability and phase transitions (e.g., glass transition temperature), which are crucial for device fabrication and operational longevity. nih.gov

A summary of advanced techniques and their applications is presented below:

| Technique | Information Gained | Relevance to Verdazyls |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, electrochemical reversibility, HOMO/SOMO energy level estimation. dtu.dkmdpi.com | Essential for designing electroactive materials for batteries and evaluating electronic properties. uvic.carsc.org |

| Electron Paramagnetic Resonance (EPR) | Spin density distribution, hyperfine coupling, g-factor, spin-spin interactions in multiradicals. uwo.camdpi.com | Confirms radical character and provides insight into the electronic structure and magnetic coupling. mdpi.com |

| UV-Vis-NIR Spectroscopy | Electronic transitions, optical energy gaps. mdpi.com | Characterizes the different redox states (radical, cation, anion), which often have distinct colors/absorptions. rsc.org |

| X-ray Crystallography | Molecular structure, bond lengths/angles, solid-state packing, intermolecular contacts. nih.govacs.org | Crucial for understanding magneto-structural correlations and pathways for electronic communication. anu.edu.au |

| Ultrafast Transient Absorption | Excited-state lifetimes, electronic relaxation pathways, inter-radical energy transfer. acs.org | Unravels the photophysics of verdazyl systems for applications in optics and sensing. acs.org |

Computational Design and Predictive Modeling of Verdazyl-Based Systems

Computational chemistry has become an indispensable tool for accelerating the design and understanding of new verdazyl-based materials. acs.orgcore.ac.uk By modeling the properties of these molecules before synthesis, researchers can prioritize promising candidates and gain insights that are difficult to obtain experimentally.

Predicting Redox and Electronic Properties: Density Functional Theory (DFT) is widely used to predict the electrochemical properties of verdazyl derivatives. acs.orgcore.ac.uk Calculations can accurately forecast oxidation and reduction potentials, which helps in the rational design of molecules for applications like redox flow batteries. core.ac.uk For instance, computational studies have been used to create a set of criteria that govern the design of verdazyl adducts for the electrochemical generation of carbon-centered radicals, identifying the most promising substituent patterns. acs.orgcore.ac.uk Time-dependent DFT (TD-DFT) is used to calculate and interpret UV-Vis spectra and to understand the nature of electronic excited states, such as why some verdazyls are fluorescent while others are not. mdpi.comacs.org